N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGZTALXYLAASB-JAVCKPHESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring and an acetamide functional group, with a stereocenter at the amino acid moiety. This unique structure contributes to its potential interactions with various biological targets, influencing neurotransmitter systems and possibly modulating pain pathways.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of neurotransmitter receptors, including:
- Opioid receptors : Potentially influencing pain modulation.
- Dopamine receptors : Implicated in various neuropsychiatric conditions.
The compound's mechanism involves binding to these targets, which may alter their activity and influence biochemical pathways critical for therapeutic effects.
Biological Activity Overview
Research indicates several areas where this compound may exhibit biological activity:
| Activity | Description |
|---|---|
| Pain modulation | Interaction with opioid receptors may alleviate pain symptoms. |
| Neuroprotection | Potential protective effects on neuronal cells against damage. |
| Antidepressant effects | Modulation of dopamine pathways could provide therapeutic benefits in depression. |
Case Studies and Research Findings
-
Pain Modulation Studies :
- In vitro assays have demonstrated that compounds structurally similar to this compound can inhibit pain pathways by acting on opioid receptors. These findings suggest a potential for developing analgesic drugs based on this compound's structure.
-
Neuroprotective Effects :
- A study investigating the neuroprotective properties of piperidine derivatives indicated that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
-
Dopamine Modulation :
- Research has shown that similar compounds can modulate dopamine receptor activity, which is significant for treating conditions like Parkinson's disease and schizophrenia. The specific binding affinity of this compound to these receptors remains an area for further exploration.
Synthesis and Derivative Studies
The synthesis of this compound typically involves several key steps, including acylation reactions and nucleophilic substitutions. These synthetic methods emphasize chirality and functional group manipulation, which are crucial for enhancing biological activity.
Future Directions and Applications
Given its promising biological activities, further research is warranted to explore:
- In vivo studies : To assess the therapeutic efficacy and safety profile.
- Structure-activity relationship (SAR) studies : To identify modifications that enhance selectivity and potency.
The unique combination of structural elements in this compound positions it as a candidate for drug development aimed at treating pain, neurodegenerative diseases, and psychiatric disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Acetamide Derivatives
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide (CAS Ref: 10-F084791)
- Structural Difference : Incorporates an N-methyl group on the acetamide nitrogen.
(S)-N-Methyl-N-piperidin-3-yl-acetamide (CAS: 1228948-07-9)
- Structural Difference: Lacks the 2-aminopropanoyl moiety but retains the N-methyl-acetamide group.
- Impact: Simplified structure may enhance metabolic stability but reduce specificity for enzymes requiring the aminopropanoyl group for substrate recognition .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0)
Heterocyclic and Aryl-Substituted Analogues
N-Substituted-2''-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives (7a-k)
- Structural Difference : Features a sulfonamide-piperidine linkage and variable aryl/aralkyl substituents.
- Biological Activity : Compounds in this series (e.g., 7a-k) demonstrated moderate to strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 12–85 μM .
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-arylphenyl)ethyl)acetamide Derivatives (20a-l)
- Structural Difference: Contains a pyrrolotriazinone heterocycle linked to the acetamide.
- Biological Activity : These derivatives act as GPR139 agonists, with compound 20a showing 99.4% purity and efficacy in mouse models of social interaction .
- Comparison : The heterocyclic system introduces planar rigidity, which may enhance receptor binding compared to the flexible piperidine scaffold.
Physicochemical and Pharmacokinetic Properties
Key Data Table
Analysis
- Solubility : Bulky substituents (e.g., benzyl esters) decrease solubility, which may limit bioavailability.
- Bioactivity: Sulfonamide and heterocyclic groups correlate with enzyme/receptor targeting, whereas the parent compound’s aminopropanoyl group may favor peptide-like interactions.
Q & A
Q. What strategies mitigate batch-to-batch variability in chiral purity during synthesis?
- In-Process Controls (IPC) : Monitor coupling reaction progress with inline FTIR (amide I band at ~1650 cm⁻¹) .
- Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., tartaric acid) to enrich (S)-enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
